molecular formula C23H21ClN2O4S B10834014 2-(4-chlorophenyl)-6-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)thieno[2,3-d]pyridazin-7(6H)-one

2-(4-chlorophenyl)-6-(4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl)thieno[2,3-d]pyridazin-7(6H)-one

Cat. No.: B10834014
M. Wt: 456.9 g/mol
InChI Key: QOXWOBOEWLTLQE-UHFFFAOYSA-N
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Description

“PMID25522065-Compound-15” is a small molecular drug with a molecular weight of 456.9. It is known for its potential therapeutic applications, particularly in the treatment of obesity. The compound is a modulator and antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), which is involved in regulating energy homeostasis and body weight .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID25522065-Compound-15” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.

Industrial Production Methods: Industrial production of “PMID25522065-Compound-15” would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: “PMID25522065-Compound-15” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .

Scientific Research Applications

“PMID25522065-Compound-15” has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving MCHR1 antagonists.

    Biology: Investigated for its role in regulating energy homeostasis and body weight.

    Medicine: Potential therapeutic agent for treating obesity and related metabolic disorders.

    Industry: May be used in the development of new drugs targeting MCHR1

Mechanism of Action

The mechanism of action of “PMID25522065-Compound-15” involves its interaction with the melanin-concentrating hormone receptor 1 (MCHR1). By binding to this receptor, the compound inhibits its activity, leading to reduced signaling through pathways that regulate energy homeostasis and body weight. This inhibition helps in controlling obesity by modulating appetite and energy expenditure .

Similar Compounds:

  • “PMID25522065-Compound-10”
  • “PMID25522065-Compound-11”
  • “PMID25522065-Compound-12”
  • “PMID25522065-Compound-13”
  • “PMID25522065-Compound-14”

Comparison: “PMID25522065-Compound-15” is unique in its specific binding affinity and selectivity for MCHR1 compared to other similar compounds. This uniqueness makes it a valuable candidate for therapeutic applications targeting obesity. Other compounds in the same series may have different binding affinities and selectivities, leading to variations in their therapeutic potential .

Properties

Molecular Formula

C23H21ClN2O4S

Molecular Weight

456.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-6-[4-(2-hydroxy-2-methylpropoxy)-3-methoxyphenyl]thieno[2,3-d]pyridazin-7-one

InChI

InChI=1S/C23H21ClN2O4S/c1-23(2,28)13-30-18-9-8-17(11-19(18)29-3)26-22(27)21-15(12-25-26)10-20(31-21)14-4-6-16(24)7-5-14/h4-12,28H,13H2,1-3H3

InChI Key

QOXWOBOEWLTLQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=C(C=C(C=C1)N2C(=O)C3=C(C=C(S3)C4=CC=C(C=C4)Cl)C=N2)OC)O

Origin of Product

United States

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